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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B2653734 Get Quote

Technical Support Center

This document provides researchers, scientists, and drug development professionals with a

comprehensive overview of the clinical trial status of CC-401 hydrochloride, also known as

FGF401 and roblitinib. The information is presented in a question-and-answer format to directly

address potential inquiries and experimental considerations.

Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for CC-401 hydrochloride discontinued?

A1: The clinical trials for CC-401 hydrochloride (FGF401) were not formally discontinued in

the sense of a complete halt due to overwhelming safety concerns. Instead, the available data

from the Phase 1/2 study (NCT02325739) led to the conclusion that "further clinical evaluation

of FGF401 using a refined biomarker strategy is warranted"[1][2][3]. This indicates that while

the drug demonstrated some preliminary efficacy and a manageable safety profile, a reliable

method for identifying patients who would most likely benefit from the treatment was not

established during the trial. The modest clinical activity observed was attributed to the lack of a

reliable biomarker, treatment inconsistencies due to adverse events, and the potential for co-

dependence of the cancer on other signaling pathways[1].

Q2: What were the primary objectives and design of the key clinical trial for FGF401?
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A2: The primary clinical trial for FGF401 was a first-in-human, Phase 1/2 study (NCT02325739)

designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor

activity of FGF401 as a single agent and in combination with the anti-PD-1 antibody

spartalizumab. The study enrolled patients with advanced hepatocellular carcinoma (HCC) or

other solid tumors expressing Fibroblast Growth Factor Receptor 4 (FGFR4) and its co-

receptor β-Klotho (KLB)[1][3][4].

The study consisted of two parts:

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the

recommended Phase 2 dose (RP2D) of FGF401[3].

Phase 2 (Dose Expansion): To assess the anti-tumor activity of FGF401 at the RP2D in

specific patient cohorts[3].

Q3: What were the key efficacy and safety findings from the FGF401 clinical trial?

A3: The trial showed that at biologically active doses, FGF401, both alone and in combination

with spartalizumab, was considered safe in patients with FGFR4/KLB-positive tumors.

Preliminary clinical efficacy was observed[1][2][3].

Data Presentation
Table 1: Summary of Key Quantitative Data from the FGF401 Phase 1/2 Trial (NCT02325739)
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Parameter Value/Description Reference

Recommended Phase 2 Dose

(RP2D)
120 mg once daily (qd) [1][3]

Dose-Limiting Toxicities (Grade

3)

6 out of 70 patients in Phase 1

experienced Grade 3 DLTs,

including increased

transaminases (n=4) and

increased blood bilirubin (n=2).

[1][3]

Objective Responses (Single

Agent)

8 patients experienced

objective responses (1

complete response, 7 partial

responses).

[1][3]

Objective Responses

(Combination Therapy)

2 patients receiving FGF401

plus spartalizumab reported

partial responses.

[1][3]

Frequent Adverse Events

(AEs)

Diarrhea (73.8%), increased

AST (47.5%), and increased

ALT (43.8%).

[1][3]

Experimental Protocols
Protocol: Assessment of FGFR4 Inhibition in Clinical Trials

A key aspect of the FGF401 trial was to confirm target engagement. This was achieved by

monitoring pharmacodynamic biomarkers.

Methodology:

Patient Population: Patients with advanced HCC or other solid tumors with confirmed FGFR4

and KLB expression.

Drug Administration: FGF401 administered orally on a continuous once-daily dosing

regimen[4].
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Biomarker Sampling: Blood samples were collected at baseline and at multiple time points

during treatment.

Biomarker Analysis: The levels of the following were measured to confirm effective FGFR4

inhibition:

C4 (7α-hydroxy-4-cholesten-3-one): A downstream marker of bile acid synthesis, which is

regulated by the FGF19-FGFR4 pathway.

Total Bile Acids: Inhibition of FGFR4 is expected to increase bile acid synthesis.

Circulating FGF19: The ligand for FGFR4.

Outcome: A significant increase in the levels of C4 and total bile acids, along with changes in

circulating FGF19, confirmed the biological activity of FGF401 in inhibiting the FGFR4

pathway[1][2][3].
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Caption: The FGF19-FGFR4 signaling pathway, a key driver in some cancers.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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